Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-
Description
The compound Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- features a benzopyran (chromane) core, a heterocyclic system with a partially saturated six-membered ring fused to a benzene ring. The 2-ethoxy substituent at the benzopyran moiety and the acetamide group at the 6-position define its structural uniqueness. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol.
Properties
CAS No. |
378753-24-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2-ethoxy-3,4-dihydro-2H-chromen-6-yl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-3-16-13-7-4-10-8-11(14-9(2)15)5-6-12(10)17-13/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
DQHCZDXMCWJGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=C(O1)C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Benzopyran Core Formation
The benzopyran moiety forms the foundational structure of Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-. A widely adopted approach involves acid-catalyzed cyclization of phenolic precursors with γ-butyrolactone derivatives. For example, a patent describes reacting para-substituted phenols with 2-bromo-γ-butyrolactone under alkaline conditions to form intermediates, followed by ZnCl₂-catalyzed ring closure to yield 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives . Adapting this method, the ethoxy group at the 2-position can be introduced by substituting bromine in γ-butyrolactone with ethoxide during the initial alkylation step.
Key parameters influencing yield include:
-
Temperature : Optimal cyclization occurs at 110–150°C, with higher temperatures accelerating ring closure but risking decomposition .
-
Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity, while protic acids (e.g., trifluoromethanesulfonic acid) enhance reaction rates .
-
Substituent positioning : Para-substituted phenols favor cyclization due to reduced steric hindrance, whereas ortho-substituents may impede intermediate formation .
Ethoxy Group Installation at the 2-Position
The 2-ethoxy group is introduced during the initial alkylation of the phenol precursor. Substituting γ-butyrolactone’s leaving group (X = Br, I) with ethoxide via SN2 displacement ensures precise ethoxy positioning:
Optimized procedure :
-
Alkylation : Para-substituted phenol (1.0 eq) is reacted with 2-bromo-γ-butyrolactone (1.1 eq) in DMF at 0°C using NaH (1.1 eq) as a base.
-
Ethoxide substitution : The bromine atom is replaced by ethoxide via refluxing with K₂CO₃ in ethanol (12 h, 70% yield) .
Comparative Analysis of Synthetic Routes
The table below evaluates three methods for synthesizing Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-:
| Method | Steps | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Nitration-Reduction-Acetylation | 5 | HNO₃, H₂/Pd-C, Ac₂O | 62 | Moderate |
| Buchwald-Hartwig Amination | 4 | Pd(OAc)₂, XPhos, NH₃·BH₃ | 58 | Low |
| One-Pot Cyclization-Acetylation | 3 | ZnCl₂, Ac₂O | 75 | High |
Critical observations :
-
The one-pot method (cyclization followed by in-situ acetylation) achieves the highest yield (75%) and scalability, minimizing intermediate purification .
-
Buchwald-Hartwig coupling , while elegant, suffers from catalyst costs and sensitivity to oxygen, limiting industrial application .
Industrial-Scale Optimization
For large-scale production, continuous flow chemistry and green solvents (e.g., cyclopentyl methyl ether) enhance efficiency:
-
Flow reactor setup : Reduces reaction time from 12 h to 2 h by maintaining optimal temperature gradients .
-
Solvent recycling : DMF recovery via distillation achieves 90% solvent reuse, lowering costs .
Case study : A pilot plant using continuous flow synthesis reported a 40% reduction in waste generation and 20% higher throughput compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxychroman-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Chromanones
Reduction: Amines
Substitution: Various substituted chroman derivatives
Scientific Research Applications
Pharmaceutical Applications
1. Enzyme Inhibition Studies
Research indicates that compounds with similar structures to Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- exhibit enzyme inhibitory properties. Notably, studies have focused on its potential as an inhibitor of α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Acetamide derivative | α-glucosidase | Moderate |
| Acetamide derivative | Acetylcholinesterase | Weak |
In a study involving sulfonamide-acetamide derivatives, several compounds were synthesized and tested for their inhibitory effects against these enzymes. The results indicated that while some derivatives showed substantial inhibition against α-glucosidase, they exhibited weaker activity against acetylcholinesterase .
2. Antioxidant Properties
Compounds similar to Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- have been reported to possess antioxidant properties. This characteristic is valuable in pharmaceutical formulations aimed at reducing oxidative stress-related diseases. The antioxidant activity is attributed to the benzopyran structure which is known for its capacity to scavenge free radicals.
Organic Synthesis Applications
Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical modifications that can lead to the development of new derivatives with enhanced biological activities.
Synthesis Pathway:
The synthesis typically involves the reaction of 2-ethoxybenzopyran with acetic anhydride or acetyl chloride under controlled conditions to yield the desired acetamide. This synthetic route can be optimized for scale-up in pharmaceutical applications.
Preliminary studies suggest that Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- may interact with biological targets through multiple mechanisms. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Study: Molecular Docking Analysis
In silico studies using molecular docking simulations have been employed to predict the binding affinity of Acetamide derivatives with target enzymes like α-glucosidase and acetylcholinesterase. These simulations provide insights into the compound's mechanism of action at the molecular level and help in optimizing its structure for better efficacy .
Mechanism of Action
The mechanism of action of N-(2-ethoxychroman-6-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pathways involved in cell proliferation or apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound is compared below with structurally related acetamides featuring benzopyran, pyridazinone, benzothiazole, and benzodioxin cores. Key differences include:
- Substituent Effects : The 2-ethoxy group on the benzopyran ring is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs.
- Core Heterocycles: Benzopyran (oxygen-containing) vs. pyridazinone (nitrogen-containing) or benzothiazole (sulfur-containing) systems influence electronic properties and conformational flexibility.
Table 1: Structural and Physicochemical Comparisons
Crystallographic and Solid-State Properties
Evidence from meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) indicates that electron-withdrawing substituents (e.g., nitro, chloro) significantly influence crystal packing and lattice constants .
Biological Activity
Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- is a compound characterized by its unique benzopyran structure combined with an acetamide functional group. This combination has led to interest in its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The molecular formula of Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- is C13H17NO3, with a molecular weight of approximately 235.279 g/mol. The compound features an acetamide group attached to a 2-ethoxy-3,4-dihydrobenzopyran moiety, which may enhance its reactivity and biological activity due to the presence of both functional groups.
Biological Activities
Preliminary studies have indicated that compounds with similar structures to Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)- exhibit a variety of biological activities. Notable activities include:
1. Antioxidant Activity
Compounds structurally related to Acetamide have shown significant antioxidant properties. For instance, benzopyran derivatives are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
2. Antimicrobial Activity
Research indicates that similar acetamide derivatives possess moderate activity against various bacterial strains. For example, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that Acetamide may also exhibit antimicrobial properties .
3. Anticancer Potential
Some benzopyran derivatives have been investigated for their anticancer properties. The presence of specific substituents in the benzopyran structure can influence the cytotoxicity against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Ethoxybenzopyran | C12H14O3 | Lacks acetamide functionality; primarily studied for antioxidant properties |
| 3-Hydroxyflavone | C15H10O4 | Exhibits strong antioxidant activity; lacks ethoxy group |
| Coumarin | C9H6O2 | Simpler structure; known for anticoagulant properties |
These comparisons highlight how the specific functional groups in Acetamide may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of acetamides and their derivatives:
Case Study 1: Antimicrobial Screening
A study focusing on acetamide derivatives found that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MIC) were evaluated against various bacterial strains, revealing promising results for compounds similar to Acetamide .
Case Study 2: Antioxidant Activity Assessment
Research on benzopyran derivatives demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals effectively. This suggests that Acetamide could potentially serve as a therapeutic agent in oxidative stress-related conditions .
Q & A
Q. Q1. What are the established synthetic routes for N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step processes:
Benzopyran Core Formation : Cyclization of substituted phenols with ethyl vinyl ether under acidic conditions to form the 3,4-dihydro-2H-1-benzopyran scaffold .
Amidation : Introduction of the acetamide group via nucleophilic substitution at the 6-position using bromo- or nitro-intermediates, followed by reaction with acetamide derivatives .
Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Key Variables :
- Temperature : Higher temperatures (>80°C) accelerate cyclization but may degrade sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
- Catalysts : Pd/C or CuI catalysts improve coupling reactions in halogenated intermediates .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | H2SO4, Ethyl vinyl ether, 70°C | 60-75% | |
| Amidation | Acetamide, K2CO3, DMF, 100°C | 45-65% | |
| Purification | Ethanol/H2O recrystallization | 90-95% purity |
Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the benzopyran scaffold (δ 4.2 ppm for ethoxy group, δ 6.8-7.2 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH3) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 264.12 for C13H17NO3) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer: Contradictions often arise from:
Assay Conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter target binding .
Compound Purity : Impurities >5% skew dose-response curves; validate purity via HPLC before testing .
Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT) to confirm specificity .
Molecular Modeling : Use docking simulations (AutoDock Vina) to predict binding modes and rationalize activity differences .
Q. Q4. What strategies optimize this compound’s bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications :
- Ethoxy Group Replacement : Substitute with methoxy or propoxy to evaluate steric effects on target binding .
- Benzopyran Oxidation : Introduce a 4-keto group to enhance hydrogen-bonding with catalytic sites (e.g., kinases) .
- Side-Chain Engineering :
- Acetamide Substituents : Replace with sulfonamide or urea groups to modulate solubility and membrane permeability .
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Ethoxy → Methoxy | ↑ Enzymatic inhibition | |
| 4-Keto Introduction | 10-fold ↑ binding affinity | |
| Acetamide → Sulfonamide | Improved logP (2.1 → 1.5) |
Q. Q5. How do electronic effects of the benzopyran ring influence reactivity in derivatization reactions?
Methodological Answer: The electron-rich benzopyran ring directs electrophilic substitution:
Electrophilic Aromatic Substitution (EAS) : Nitration occurs preferentially at the 8-position due to para-directing effects of the ethoxy group .
Nucleophilic Reactions : The 6-position is activated for amidation due to resonance stabilization from the adjacent oxygen .
Oxidative Stability : The 3,4-dihydro structure resists autoxidation compared to fully aromatic analogs, critical for long-term storage .
Q. Q6. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 1h); >80% remaining indicates suitability for in vivo studies .
- Light/Temperature Stress : Expose to UV (254 nm) and 40°C for 48h; track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
